1,8-Dibromooctane
Overview
Description
1,8-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a colorless to pale yellow liquid at room temperature and is known for its use in various organic synthesis processes. The compound is also referred to as octamethylene dibromide and has a molecular weight of 272.02 g/mol .
Mechanism of Action
Target of Action
1,8-Dibromooctane is a chemical compound used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers . Therefore, its primary targets are the components involved in these synthesis processes.
Mode of Action
It is known that it can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly acting as a brominating agent to facilitate the formation of carbon-bromine bonds.
Biochemical Analysis
Biochemical Properties
1,8-Dibromooctane plays a significant role in biochemical reactions, particularly in the synthesis of carbamate nerve agents such as EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrobromination of cyclooctene, where it acts as a substrate in the presence of sulfuric acid and catalysts . The nature of these interactions is primarily covalent, as the bromine atoms in this compound form bonds with other molecules, facilitating the synthesis of complex compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to high concentrations of this compound can lead to symptoms such as headache, dizziness, nausea, and vomiting, indicating its impact on cellular homeostasis . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways, altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, in the synthesis of carbamate nerve agents, this compound acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions . These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, with a boiling point of 270-272°C and a melting point of 12-16°C . Prolonged exposure to heat or light can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause symptoms such as headache, dizziness, and nausea in animal models . These effects are likely due to the compound’s interaction with cellular signaling pathways and its ability to disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. For example, during the hydrobromination of cyclooctene, this compound is formed as an intermediate product . This process involves the addition of bromine atoms to the carbon backbone of cyclooctene, resulting in the formation of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, affecting its localization and activity . Additionally, this compound may be sequestered in specific cellular compartments, influencing its distribution and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . These interactions can impact the compound’s activity and its role in biochemical reactions.
Preparation Methods
1,8-Dibromooctane can be synthesized through the bromination of octane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the octane molecule, resulting in the substitution of hydrogen atoms with bromine atoms at the 1 and 8 positions .
Industrial production methods often involve the use of large-scale bromination reactors where octane is continuously fed into the reactor along with bromine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation to obtain pure this compound .
Chemical Reactions Analysis
1,8-Dibromooctane undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to octane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,8-Dibromooctane is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of potential cholinesterase inhibitors and other biologically active compounds.
Material Science: It is used in the preparation of various polymers and materials with specific properties.
Comparison with Similar Compounds
1,8-Dibromooctane can be compared with other similar compounds such as:
1,6-Dibromohexane: Similar to this compound, 1,6-dibromohexane is used in organic synthesis and polymer chemistry.
1,10-Dibromodecane: This compound has a longer carbon chain compared to this compound and is used in similar applications.
This compound is unique due to its specific chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
1,8-dibromooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGCUDAFWNSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063520 | |
Record name | 1,8-Dibromooctane | |
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Molecular Weight |
272.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,8-Dibromooctane | |
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CAS No. |
4549-32-0 | |
Record name | 1,8-Dibromooctane | |
Source | CAS Common Chemistry | |
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Record name | 1,8-Dibromooctane | |
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Record name | 1,8-Dibromooctane | |
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Record name | Octane, 1,8-dibromo- | |
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Record name | 1,8-Dibromooctane | |
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Record name | 1,8-dibromooctane | |
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Record name | 1,8-Dibromooctane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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